molecular formula C25H19FN2O5S2 B2501587 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine CAS No. 1115373-25-5

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(4-fluorophenyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine

Cat. No.: B2501587
CAS No.: 1115373-25-5
M. Wt: 510.55
InChI Key: ZBTNBWSZJJGAGL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its physical appearance .


Synthesis Analysis

This involves studying how the compound is made. It can include the types of reactions used, the conditions under which the synthesis occurs, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study detailed the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings, showcasing methodologies that could be relevant for synthesizing and analyzing the structure of complex compounds including fluorophenyl and tosyl groups. The compounds were characterized by FTIR, NMR, mass spectrometry, and X-ray diffraction, with their molecular structures further confirmed through DFT calculations, indicating the compound's conformation and physicochemical properties (Huang et al., 2021).

Molecular Docking and Theoretical Studies

  • A paper on the catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide involved microwave-assisted Fries rearrangement. It included DFT calculations and molecular docking studies, presenting an efficient approach for regioselective synthesis and theoretical insights into the molecule's behavior, which could be applicable to the study of related compounds (Moreno-Fuquen et al., 2019).

Fluorescence and Spectroscopic Properties

  • Research on solvent-polarity reconfigurable fluorescent 4-piperazino-N-aryl-1,8-naphthalimide crown ether logic gates demonstrated the synthesis and characterization of compounds with potential applications in sensing and material science. This study, focusing on the effects of solvent polarity on fluorescent properties, may offer insights into designing compounds with specific photophysical properties (Gauci & Magri, 2022).

Applications in Material Science

  • A novel approach for the synthesis of fluorinated benzophenones and related compounds was developed to enhance photostability and spectroscopic properties of fluorophores. This method, involving nucleophilic aromatic substitution, could provide a pathway for creating fluorinated analogs of various fluorophores, including those incorporating the fluorophenyl and thiophene groups (Woydziak et al., 2012).

Safety and Hazards

This involves studying the potential risks associated with the compound. It can include toxicity, flammability, and environmental impact .

Future Directions

This involves speculating on potential future research directions. It could include potential applications, modifications to improve the compound’s properties, or new reactions it could be used in .

Properties

IUPAC Name

[3-amino-5-(4-fluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O5S2/c1-14-2-9-18(10-3-14)35(30,31)24-21(27)23(34-25(24)28-17-7-5-16(26)6-8-17)22(29)15-4-11-19-20(12-15)33-13-32-19/h2-12,28H,13,27H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTNBWSZJJGAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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